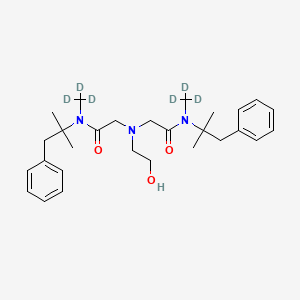
Oxethazaine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxethazaine-d6 is a deuterated form of oxethazaine, a potent local anesthetic. It is primarily used in scientific research to study the pharmacokinetics and metabolism of oxethazaine. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxethazaine-d6 involves the incorporation of deuterium atoms into the oxethazaine molecule. One common method is the hydrogen-deuterium exchange reaction, where oxethazaine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxethazaine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxethazaine oxides, while reduction may produce reduced oxethazaine derivatives.
Aplicaciones Científicas De Investigación
Oxethazaine-d6 has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of oxethazaine.
Biology: Employed in studies to understand the biological effects and interactions of oxethazaine.
Medicine: Used in research to develop new anesthetic formulations and understand the mechanism of action of oxethazaine.
Industry: Applied in the development of analytical methods for quality control and assurance in pharmaceutical production.
Mecanismo De Acción
Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing local anesthesia. It achieves this by suppressing gastrin secretion and exerting a local anesthetic effect on the gastric mucosa. The compound’s effectiveness in acidic environments is due to its weak base nature, which remains non-ionized at low pH levels .
Comparación Con Compuestos Similares
Similar Compounds
Oxethazaine: The non-deuterated form of oxethazaine-d6, used as a local anesthetic.
Lidocaine: Another local anesthetic with similar applications but different chemical structure.
Bupivacaine: A long-acting local anesthetic used in surgical procedures.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. This property allows for more accurate and precise measurements in pharmacokinetic studies.
Propiedades
Fórmula molecular |
C28H41N3O3 |
|---|---|
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3 |
Clave InChI |
FTLDJPRFCGDUFH-SCPKHUGHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)(C)CC1=CC=CC=C1)C(C)(C)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


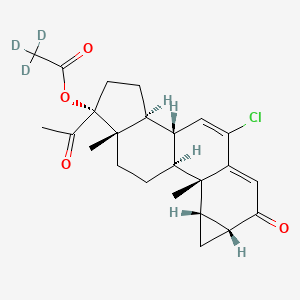
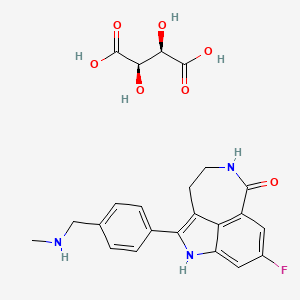
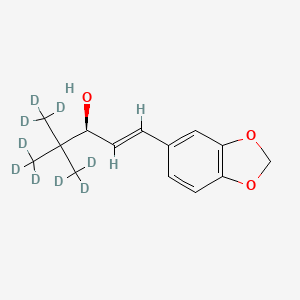
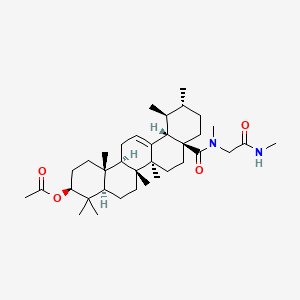
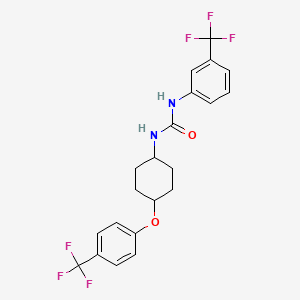

![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

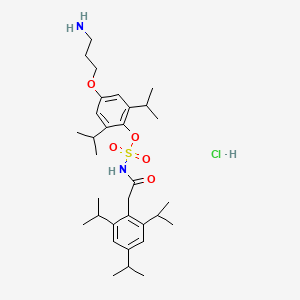

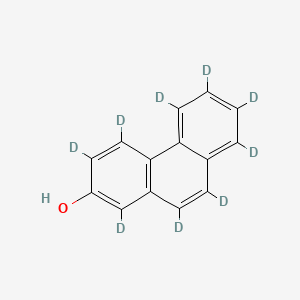
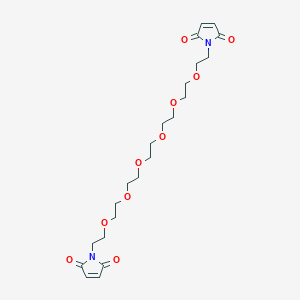
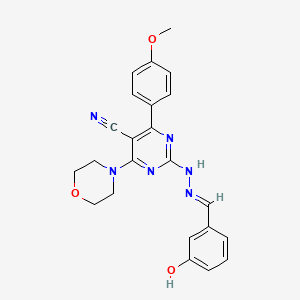
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
